1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Description
1-(Difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine hydrochloride is a pyrazole-derived compound characterized by a difluoromethyl group at position 1, a methyl group at position 3, and a substituted amine group at position 4 linked to a 2-ethylpyrazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Its molecular formula is C10H15ClF2N6 (derived from structural analysis), with a molar mass of approximately 292.73 g/mol . Key spectral identifiers include a distinct <sup>1</sup>H-NMR signal for the difluoromethyl group (δ ~5.0–6.0 ppm, split due to fluorine coupling) and resonances for the ethylpyrazolemethyl chain (δ ~1.2–4.5 ppm) .
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-9(4-5-15-17)6-14-10-7-18(11(12)13)16-8(10)2;/h4-5,7,11,14H,3,6H2,1-2H3;1H |
InChI Key |
YNYJDZDVWPUSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2C)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several key steps. One common method includes the reaction of a diethyl ester compound with an amine, an alkali, and a carbonylation reagent to generate a diacrylate compound. This intermediate is then reacted with a fluorination reagent, a Lewis acid, and methylhydrazine to form a pyrazole ring-containing diester compound. Finally, the diester compound undergoes a reaction with an alkali to yield the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves readily available raw materials, simple and convenient synthesis steps, and no strict process conditions. The total yield can reach 80% or more, with a purity of 98% or higher, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine serves as a versatile building block for the development of fluorinated heterocycles. The difluoromethyl group allows for unique reactivity patterns that are exploited in the synthesis of more complex molecules.
Biology
The compound is under investigation for its potential biological activities, particularly its role as a pharmacologically active ingredient. Its unique structure suggests various interactions with biological targets, making it suitable for drug development.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 73 to 84 mg/mL against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. A comparative study showed that analogs of this compound achieved mean growth inhibition rates of 54.25% on HepG2 cells while sparing normal fibroblasts with minimal toxicity.
Medicine
The therapeutic potential of this compound is being explored in various areas, including:
- Antimicrobial Agents : The incorporation of difluoromethyl groups enhances the efficacy against microbial pathogens.
- Antifungal Applications : The compound is being studied for its effectiveness against phytopathogenic fungi, leveraging its unique chemical properties.
Case Study 1: Anticancer Activity Evaluation
In a study focusing on anticancer properties, an analog of the compound demonstrated significant growth inhibition in cancer cell lines with minimal toxicity to normal cells. The results indicated that the compound could selectively target cancerous cells while preserving healthy tissues.
Case Study 2: Antifungal Efficacy
Research has shown that pyrazole derivatives can serve as effective antifungal agents. A series of novel compounds derived from similar structures were tested against several phytopathogenic fungi, revealing enhanced antifungal activity compared to existing treatments.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to target proteins, while the pyrazole rings contribute to its overall stability and activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous pyrazole derivatives:
Key Observations:
- Salt Formation : As a hydrochloride, the target compound exhibits higher aqueous solubility than neutral analogs like 3a or 3d .
Functional and Application Differences
- Biological Relevance : Carboxamide derivatives (e.g., 3a–3p ) are often explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity. The target’s amine hydrochloride may favor ionic interactions in biological systems, suggesting utility in drug delivery or as an intermediate for prodrugs.
- Agrochemical Potential: Difluoromethyl groups are common in herbicides (e.g., flupyradifurone), positioning the target compound for pesticidal research .
Biological Activity
1-(Difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a novel compound of significant interest due to its potential biological activities. The compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
The molecular formula of the compound is C10H14ClF2N5, with a molecular weight of 277.70 g/mol. The IUPAC name is 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClF2N5 |
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride |
| InChI Key | BEWBTHKLUCEMKJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CNC2=NN(C=C2)C(F)F.Cl |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to various enzymes and receptors, modulating their activity. Research indicates that compounds with pyrazole rings exhibit a broad spectrum of biological effects, including anti-inflammatory and antimicrobial activities .
Antimicrobial Activity
Studies have shown that pyrazole derivatives can exhibit significant antibacterial properties. For instance, compounds structurally related to 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The compound demonstrated promising results in inhibiting bacterial growth in vitro, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. In various studies, compounds similar to 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that these compounds could achieve up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of pyrazole derivatives have also been explored. Some studies suggest that certain structural modifications can enhance their anticancer activity by inducing apoptosis in cancer cell lines. The efficacy of these compounds in targeting cancerous cells is an area of ongoing research, with preliminary findings indicating potential benefits in cancer therapy .
Case Studies
Several case studies have reported on the biological effects of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of pyrazole compounds were synthesized and evaluated for their ability to inhibit IL-6 production in vitro. Compounds with difluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
- Antibacterial Evaluation : A detailed investigation was conducted using agar diffusion and broth microdilution methods on various pyrazole derivatives, including those similar to 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine. Results highlighted significant antibacterial activity against multiple strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
